molecular formula C10H10FN5S B8301783 1-(3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)thiourea

1-(3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)thiourea

Cat. No.: B8301783
M. Wt: 251.29 g/mol
InChI Key: HQTYFFPORJYPQQ-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)thiourea is a useful research compound. Its molecular formula is C10H10FN5S and its molecular weight is 251.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10FN5S

Molecular Weight

251.29 g/mol

IUPAC Name

[3-fluoro-4-(3-methyl-1,2,4-triazol-1-yl)phenyl]thiourea

InChI

InChI=1S/C10H10FN5S/c1-6-13-5-16(15-6)9-3-2-7(4-8(9)11)14-10(12)17/h2-5H,1H3,(H3,12,14,17)

InChI Key

HQTYFFPORJYPQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)NC(=S)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step S (3): Dichloromethane (125 mL) was added to a flask charged with 3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (5.00 g, 26.0 mmol) and 1,1′-thiocarbonyldipyridin-2(1H)-one (6.65 g, 28.6 mmol). The crude reaction was concentrated in vacuo. Methanolic ammonia (2.0 M, 150 mL, 300 mmol) was added at rt to the dark-red solid residue. A light brown precipitate resulted. After stirring for 30 min, the crude reaction mixture was chilled in a −20° C. freezer for 1 h. The solid precipitate was collected using vacuum filtration. The solid was rinsed with cold methanol and dried under high vacuum to afford 1-(3-fluoro-4-(3-methyl-1H-1,2,4-triazol-1-yl)phenyl)thiourea (5.48 g, 84% yield) as an off-white solid. LC-MS (M+H)+ 252.2. 1H NMR (500 MHz, DMSO-d6) δ ppm 10.02 (br. s., 1 H), 8.80 (d, J=2.1 Hz, 1 H), 7.91 (dd, J=13.4, 2.1 Hz, 1 H), 7.66 (t, J=8.7 Hz, 1 H), 7.33 (dd, J=8.4, 2.0 Hz, 1 H), 2.36 (s, 3 H).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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